O-Heptyl S-hexyl methylphosphonothioate
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Overview
Description
O-Heptyl S-hexyl methylphosphonothioate is an organophosphorus compound known for its unique chemical structure and properties. This compound belongs to the class of phosphonothioates, which are characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms. The compound’s molecular formula is C14H31O2PS, and it has a variety of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Heptyl S-hexyl methylphosphonothioate typically involves the reaction of heptyl alcohol with hexyl methylphosphonothioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
O-Heptyl S-hexyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyl or hexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonates, while substitution reactions can produce a variety of functionalized phosphonothioates.
Scientific Research Applications
O-Heptyl S-hexyl methylphosphonothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Heptyl S-hexyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: Known for its use as a nerve agent precursor.
O-Ethyl methylphosphonothioic acid: Used in the synthesis of pesticides and pharmaceuticals.
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester: Another organophosphorus compound with similar chemical properties.
Uniqueness
O-Heptyl S-hexyl methylphosphonothioate is unique due to its specific heptyl and hexyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, differentiating it from other phosphonothioates.
Properties
CAS No. |
20626-88-4 |
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Molecular Formula |
C14H31O2PS |
Molecular Weight |
294.44 g/mol |
IUPAC Name |
1-[hexylsulfanyl(methyl)phosphoryl]oxyheptane |
InChI |
InChI=1S/C14H31O2PS/c1-4-6-8-10-11-13-16-17(3,15)18-14-12-9-7-5-2/h4-14H2,1-3H3 |
InChI Key |
FCPRKZKXNSDNLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(C)SCCCCCC |
Origin of Product |
United States |
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